3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
CAS No.: 1797084-07-1
Cat. No.: VC5832969
Molecular Formula: C21H21F4N5O
Molecular Weight: 435.427
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797084-07-1 |
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Molecular Formula | C21H21F4N5O |
Molecular Weight | 435.427 |
IUPAC Name | 5-(4-fluorophenyl)-2-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C21H21F4N5O/c1-29-18(12-16(27-29)13-6-8-14(22)9-7-13)20(31)26-10-11-30-17-5-3-2-4-15(17)19(28-30)21(23,24)25/h6-9,12H,2-5,10-11H2,1H3,(H,26,31) |
Standard InChI Key | MQMIGKNLVMSBQV-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C4=C(CCCC4)C(=N3)C(F)(F)F |
Introduction
Chemical Identity and Structural Characterization
The compound belongs to the pyrazole-carboxamide class, characterized by a fluorophenyl group, a trifluoromethyl-substituted indazole, and an ethyl linker. Its systematic IUPAC name reflects the integration of these moieties:
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Pyrazole core: 1-methyl-1H-pyrazole-5-carboxamide.
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Aromatic substituent: 4-fluorophenyl at position 3.
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Indazole moiety: 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl linked via an ethyl group.
Table 1: Key Chemical Identifiers
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorophenyl moiety contributes to π-π stacking interactions in biological targets .
Synthetic Approaches and Optimization
Although no explicit synthesis protocol for this compound exists in public literature, analogous pyrazole-indazole hybrids are synthesized via multi-step strategies:
Key Reaction Steps
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Pyrazole Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions .
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Indazole Functionalization: Introduction of the trifluoromethyl group through nucleophilic substitution or radical trifluoromethylation .
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Amide Coupling: Carboxamide linkage between pyrazole and indazole-ethylamine using coupling reagents like EDCI/HOBt.
Challenges
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Steric hindrance: Bulky trifluoromethyl and indazole groups complicate coupling reactions.
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Regioselectivity: Ensuring correct substitution on the pyrazole ring requires precise temperature and catalyst control .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
The compound’s pharmacokinetic profile suggests moderate blood-brain barrier permeability but potential hepatic metabolism via cytochrome P450 enzymes .
Biological Activity and Mechanistic Insights
While direct bioactivity data for this compound is unavailable, structurally related pyrazole-carboxamides exhibit:
Antimicrobial Activity
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Pyrazole derivatives inhibit Mycobacterium tuberculosis (MIC: 5–10 μM) by targeting nitroreductase enzymes .
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Fluorinated analogs show enhanced membrane penetration due to increased hydrophobicity .
Anti-Inflammatory Effects
Research Gaps and Future Directions
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